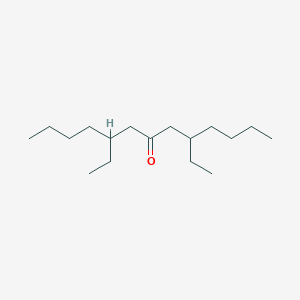

5,9-Diethyltridecan-7-one

Descripción

5,9-Diethyltridecan-7-one is a branched aliphatic ketone with the molecular formula C₁₇H₃₂O. Its structure features a 13-carbon backbone (tridecane) substituted with ethyl groups at positions 5 and 9, and a ketone functional group at position 5.

Propiedades

Fórmula molecular |

C17H34O |

|---|---|

Peso molecular |

254.5 g/mol |

Nombre IUPAC |

5,9-diethyltridecan-7-one |

InChI |

InChI=1S/C17H34O/c1-5-9-11-15(7-3)13-17(18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |

Clave InChI |

RNRAFCGORFXOOV-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CC)CC(=O)CC(CC)CCCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The evidence includes several branched alkanes, cyclic ketones, and heterocyclic compounds, though none directly mirror 5,9-Diethyltridecan-7-one. Below is a comparative analysis based on structural analogs and functional group behavior:

2.1. Branched Alkanes

- Example: 3,5-Diethyl-2-methyloctane (, ID 4.36g) Structure: 8-carbon backbone with ethyl groups at positions 3 and 5 and a methyl group at position 2. Comparison: Unlike 5,9-Diethyltridecan-7-one, this compound lacks a ketone group, resulting in lower polarity, higher hydrophobicity, and reduced reactivity in oxidation or nucleophilic addition reactions. Physical Properties: Lower boiling point (due to lack of polar functional group) and higher solubility in nonpolar solvents .

2.2. Cyclic Ketones

- Example : 6,9-Dihydro-7-hydroxy-7-methyl-2-(1-methylethylidene)-7H-furo[3,2-h][2]benzopyran-3(2H)-one (, ID FDB019218)

- Structure : A fused tricyclic ketone with hydroxyl and methyl substituents.

- Comparison : The ketone group in this compound is part of a rigid, aromatic system, conferring distinct electronic properties (e.g., conjugation with adjacent oxygen atoms) compared to the aliphatic ketone in 5,9-Diethyltridecan-7-one. This structural difference leads to higher thermal stability and unique spectroscopic signatures (e.g., IR carbonyl stretch near 1700 cm⁻¹ vs. ~1720 cm⁻¹ for aliphatic ketones) .

2.3. Aliphatic Ketones

- Example : 8,15-Dihydroxy-5,5,9-trimethyl-14-methylidene-7-oxatetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-6-one (, ID FDB020396)

- Structure : A polycyclic ketone with multiple hydroxyl and methyl groups.

- Comparison : While both compounds contain ketones, the tetracyclic framework in this example introduces steric hindrance and conformational rigidity, drastically altering solubility and reactivity. 5,9-Diethyltridecan-7-one’s linear chain allows greater flexibility, enabling easier participation in reactions like ketone reduction or Grignard additions .

Recommendations for Further Study

- Characterization : Conduct GC-MS, NMR, and IR analyses to establish benchmarks for identification.

- Comparative Reactivity : Investigate its behavior in ketone-specific reactions (e.g., aldol condensation) versus cyclic or aromatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.